2-Chloro-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine
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Overview
Description
2-Chloro-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Apoptosis Inducers and Anticancer Agents
Compounds related to 2-Chloro-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine, like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as novel apoptosis inducers. These compounds exhibit significant activity against certain cancer cell lines, particularly breast and colorectal cancer cells. These oxadiazole compounds induce cell cycle arrest and subsequent apoptosis, showcasing their potential as anticancer agents. The structural activity relationship (SAR) studies highlight the importance of specific substituents for the compound's activity, pointing to the role of the 3-phenyl group and substituted five-member rings. The identification of the molecular target, TIP47 (an IGF II receptor binding protein), through a cell-based chemical genetics approach, further underscores the potential of these compounds in cancer treatment (Zhang et al., 2005).
Synthesis and Structural Analysis
The synthesis and structural characteristics of this compound-related compounds have been extensively studied. Compounds like 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone have been synthesized and analyzed for their crystal structure. The molecular arrangement of these compounds, including the angles and planes between the rings, have been detailed, providing insights into the compound's structural integrity and potential interactions (Fun et al., 2012).
Antitumor Activity and Bioactive Moieties
The design and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to this compound have been focused on their potential antitumor activity. Incorporating various bioactive moieties aims to enhance the compounds' lipophilicity, facilitating their transport across cell membranes. In vitro studies of these compounds on a panel of cell lines have shown significant potency, with specific compounds exhibiting mean IC50 values indicative of their potential as anticancer agents. The structural characterization of these compounds, including X-ray diffraction analyses, adds to the understanding of their activity profile (Maftei et al., 2016).
Synthesis of Key Intermediates
Efforts in synthesizing key intermediates for the manufacture of important medical compounds, such as COMT inhibitors, involve the use of this compound-related structures. Novel routes have been developed, highlighting the importance of these compounds in the synthesis of clinically relevant molecules (Kiss et al., 2008).
Mechanism of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Future Directions
properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O/c15-11-6-3-9(7-19-11)13-20-12(21-22-13)8-1-4-10(5-2-8)14(16,17)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZOVTJIHCZHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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